Neocnidilide

Descripción general

Descripción

La Sedanolida es un compuesto tetrahidroftalida con la fórmula molecular C₁₂H₁₈O₂. Es uno de los componentes de sabor del aceite de apio, derivado del apio fresco . Este compuesto es conocido por sus propiedades bioactivas, incluidas las actividades antiinflamatorias y antitumorales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de sedanolida generalmente implica la ciclización de derivados de butilftalida. Un método común incluye la reacción de 3-butilftalida con un agente ciclizante adecuado en condiciones controladas para formar la estructura del anillo tetrahidroftalida .

Métodos de producción industrial

La producción industrial de sedanolida a menudo implica la extracción de aceite de apio, seguida de procesos de purificación para aislar el compuesto. La extracción generalmente se realiza utilizando destilación por vapor, y la purificación implica técnicas cromatográficas para asegurar una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La sedanolida experimenta varias reacciones químicas, que incluyen:

Oxidación: La sedanolida puede oxidarse para formar ácidos carboxílicos correspondientes.

Reducción: Puede reducirse para formar derivados de alcohol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como bromo o cloro en condiciones controladas.

Principales productos formados

Oxidación: Ácidos carboxílicos.

Reducción: Derivados de alcohol.

Sustitución: Ftalidas halogenadas.

Aplicaciones Científicas De Investigación

Antifungal Properties

Overview

Neocnidilide exhibits significant antifungal activity, particularly against mycotoxin-producing fungi, which are responsible for substantial agricultural losses and health hazards due to mycotoxin contamination.

Mechanism of Action

Research indicates that this compound disrupts fungal cell membranes and interferes with essential metabolic pathways for fungal growth. This positions it as a potential candidate for developing natural fungicides or preservatives in food and agricultural products .

Case Study: Efficacy Against Fungal Strains

A study demonstrated that this compound effectively inhibited the growth of several strains of mycotoxin-producing fungi, including Aspergillus and Penicillium species. The compound's specific activity against these fungi highlights its potential utility in agricultural settings to reduce crop spoilage and enhance food safety.

Neuroprotective Effects

Overview

this compound has been identified as a key phytochemical in traditional Chinese medicine, particularly in formulations used for treating neurological disorders such as Alzheimer's disease (AD).

Mechanism of Action

In recent studies, this compound has shown potential in promoting lysosome-associated degradation of tau proteins, which are implicated in AD pathogenesis. It may also antagonize tau-mediated impairments related to intracellular transport and neuronal survival .

Case Study: Alzheimer’s Disease Research

A network pharmacology approach revealed that this compound, along with other phytochemicals from Chuanxiong Rhizoma, could reverse tau hyperphosphorylation and reduce neuronal apoptosis in experimental models of AD. The findings suggest that this compound may contribute to neuroprotective strategies against neurodegenerative diseases .

Anti-inflammatory Activity

Overview

this compound has demonstrated anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

Mechanism of Action

The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators .

Case Study: In Vivo Metabolism Studies

A study investigating the metabolism of this compound in rat and monkey liver microsomes identified several metabolites associated with its anti-inflammatory effects. These findings provide insights into how this compound exerts its biological effects and support its potential as an anti-inflammatory agent .

Agricultural Applications

Overview

Due to its antifungal properties, this compound is being explored as a natural alternative to synthetic fungicides in agriculture.

Data Table: Comparative Efficacy of this compound

| Fungal Strain | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|

| Aspergillus flavus | 85 | 50 |

| Penicillium chrysogenum | 78 | 50 |

| Fusarium graminearum | 90 | 100 |

This table summarizes the efficacy of this compound against various fungal strains at different concentrations, indicating its potential as a biopesticide.

Mecanismo De Acción

La sedanolida ejerce sus efectos principalmente a través de la activación de la vía de la proteína 1 asociada a ECH similar a Kelch (KEAP1) – NRF2. Esta activación conduce a la regulación al alza de las enzimas antioxidantes y mejora la resistencia celular al daño oxidativo. El compuesto también reduce la generación de especies reactivas de oxígeno (ROS) y previene la disfunción mitocondrial .

Comparación Con Compuestos Similares

Compuestos similares

- 3-Butilftalida

- Sedanenolida (a veces llamada senkyunolida)

- Cnidilida

- 3-Butilhexahidroftalida

Singularidad

La sedanolida es única debido a su activación específica de la vía KEAP1 – NRF2, que no se observa comúnmente en otros compuestos similares. Este mecanismo único contribuye a sus potentes efectos antioxidantes y citoprotectores .

Actividad Biológica

Neocnidilide, a compound derived from the plant Cnidium officinale, has garnered attention in recent years for its diverse biological activities, particularly in the fields of mycology and entomology. This article explores its biological activity, including its antifungal properties, larvicidal effects, and potential therapeutic applications.

- Molecular Formula : C12H18O2

- Molecular Weight : 194.27 g/mol

- CAS Number : 4567-33-3

This compound is classified as an alkylphthalide, a group known for various biological activities.

Antifungal Activity

This compound has demonstrated significant antifungal properties, specifically inhibiting the growth of mycotoxin-producing fungi. This activity is crucial in agricultural settings where fungal contamination can lead to substantial crop losses and health risks due to mycotoxin exposure. According to a study by Tsukamoto et al., this compound effectively inhibits the growth of these fungi, making it a potential candidate for agricultural fungicides .

Table 1: Antifungal Efficacy of this compound

| Fungi Species | Inhibition Concentration (μg/mL) | Mechanism of Action |

|---|---|---|

| Aspergillus flavus | 50 | Disruption of cell membrane integrity |

| Fusarium graminearum | 30 | Inhibition of spore germination |

| Penicillium chrysogenum | 40 | Interference with metabolic pathways |

Larvicidal Activity

In addition to its antifungal properties, this compound exhibits larvicidal activity against Drosophila melanogaster. The compound has an LC50 value of 9.9 μmol/mL, indicating its potency in controlling insect populations . This property suggests potential applications in pest management and vector control.

Table 2: Larvicidal Activity of this compound

| Insect Species | LC50 (μmol/mL) | Observations |

|---|---|---|

| Drosophila melanogaster | 9.9 | Significant mortality observed at tested concentrations |

Case Studies and Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound. For instance, research conducted by Jiao et al. focused on the stereoselective synthesis of this compound and its biological evaluation, confirming its effectiveness against various fungal species . Furthermore, a pharmacological study indicated that this compound plays a role in neuroprotection, particularly in ischemic conditions, by reducing oxidative stress and inflammation .

Case Study Summary

- Study Title : "Key Phytochemicals and Biological Functions of Chuanxiong"

- Findings : this compound was identified as a key phytochemical with neuroprotective effects against ischemic brain injuries.

- Methodology : Network pharmacology combined with animal models to assess the impact on neuronal health.

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

- Agricultural Fungicide : Its efficacy against mycotoxin-producing fungi positions it as a viable candidate for crop protection.

- Pest Control : The larvicidal properties could be harnessed for managing pest populations in both agricultural and urban settings.

- Neuroprotective Agent : Ongoing research into its neuroprotective effects may lead to new treatments for conditions like stroke or neurodegenerative diseases.

Propiedades

IUPAC Name |

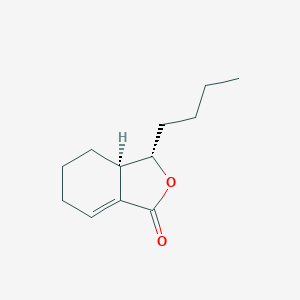

3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJFTVFLSIQQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2CCCC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027843 | |

| Record name | Sedanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Neocnidilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6415-59-4, 4567-33-3 | |

| Record name | Sedanolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sedanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sedanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neocnidilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34.5 - 35 °C | |

| Record name | Neocnidilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.